N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include cyclopropylamine, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and triazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- **this compound
Uniqueness
This compound is unique due to its combination of furan, triazole, and oxazole rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole moiety , a furan ring , and a cyclopropyl group . Its molecular formula is C16H18N4O2, with a molecular weight of approximately 342.41 g/mol . The presence of these functional groups suggests diverse applications in drug development.
Biological Activities
Research indicates that compounds containing triazole and oxazole structures exhibit significant biological activities. The following table summarizes some key findings related to the biological activity of this compound:
The exact mechanisms of action for this compound are still under investigation. Preliminary findings suggest it may involve:
- Modulation of enzyme activity : Interfering with the function of specific enzymes critical to cellular processes.
- Cellular signaling interference : Affecting pathways that regulate cell growth and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Furan Ring : Utilized via Friedel-Crafts acylation followed by cyclization.
- Oxazole Formation : Synthesized through condensation reactions involving appropriate precursors.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally similar to N-{2-[4-cyclopropyl-3-(furan-2-y)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-y]ethyl}-2-(3,5-dimethylfuran)carboxamide:
- Anticancer Activity : A study demonstrated that a related triazole compound exhibited significant cytotoxic effects against A431 human epidermoid carcinoma cells with an IC50 value lower than that of doxorubicin .
- Antibacterial Properties : Another study reported that derivatives with similar structural motifs showed enhanced antibacterial activities against resistant strains of E. coli and S. aureus .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-14(12(2)27-21-11)10-16(24)19-7-8-22-18(25)23(13-5-6-13)17(20-22)15-4-3-9-26-15/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGDMNHTFKFBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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